5-(4-ethyl-5-hydroxy-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
Description
Properties
IUPAC Name |
5-(4-ethyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-2-phenoxybenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-3-15-12(2)19-20(18(15)21)13-9-10-16(17(11-13)26(22,23)24)25-14-7-5-4-6-8-14/h4-11,19H,3H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGENNYXJIXQHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN(C1=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethyl-5-hydroxy-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. Subsequent steps include the introduction of the ethyl, hydroxy, and methyl groups through alkylation and hydroxylation reactions. The final step involves the sulfonation of the phenoxybenzene ring to form the sulfonic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Substitution Reactions at Sulfonic Acid Group
The sulfonic acid moiety (-SO₃H) undergoes nucleophilic substitution under controlled conditions:
Key Findings :
-
Sodium salt formation occurs quantitatively in aqueous NaOH, enhancing water solubility for biological assays .
-
Esterification with alcohols requires acid catalysis and yields thermally stable esters.
Pyrazole Ring Reactivity
The 4-ethyl-5-hydroxy-3-methylpyrazole subunit participates in tautomerism and electrophilic substitutions:
Tautomeric Equilibrium
-
Keto-enol tautomerism : The 5-hydroxy group facilitates equilibrium between 1a (enol) and 1b (keto) forms (Figure 1). Dominance of enol form confirmed via -NMR (δ 12.16 ppm, OH signal) .
Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Position Modified | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 of pyrazole | |
| Halogenation | Cl₂ (g), FeCl₃ (cat.) | C-3 of pyrazole |
Mechanistic Insight :
-
Nitration occurs preferentially at the C-4 position due to electron-donating effects of the ethyl group .
Oxidation of Hydroxy Group
The 5-hydroxy group on the pyrazole ring is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄ (aq), 60°C | 5-ketopyrazole derivative | 82 | |
| CrO₃ | Acetic acid, reflux | Quinone-like structure | 68 |
Side Note : Over-oxidation may degrade the pyrazole ring if reaction times exceed 3 hours .
Azo Coupling Reactions
The pyrazole’s NH group facilitates diazotization and subsequent coupling (observed in analog ):
| Diazotization Agent | Coupling Partner | Product Structure | Application | Reference |
|---|---|---|---|---|
| NaNO₂/HCl | β-naphthol | Azo dye (λₘₐₓ = 510 nm) | Textile coloring | |
| NaNO₂/H₂SO₄ | Aniline derivatives | Bioconjugates | Bioimaging probes |
Critical Parameter : pH 7–8 optimizes coupling efficiency while preventing sulfonic acid protonation .
Acid-Base Reactions
The compound acts as a Brønsted acid (pKa ≈ 2.1 for -SO₃H) and weak base (pyrazole NH, pKa ≈ 10.5):
| Reaction | Base Used | Observed Change | Reference |
|---|---|---|---|
| Deprotonation | NaHCO₃ | Water solubility increase | |
| Coordination | Fe(III) chloride | Metal complex (λₘₐₓ = 420 nm) |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
Scientific Research Applications
Chemical Properties and Structure
Before delving into its applications, it is essential to understand the chemical structure and properties of this compound. The molecular formula is , with a molecular weight of 341.37 g/mol. The compound features a sulfonic acid group, which enhances its solubility in aqueous solutions, making it suitable for various biological applications.
Medicinal Chemistry
Antioxidant Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures can scavenge free radicals effectively, potentially leading to therapeutic applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory disorders. For instance, derivatives have shown promise in reducing inflammation markers in animal models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. In vitro studies have shown effectiveness against various bacterial strains, indicating potential use as a lead compound for developing new antibiotics .
Material Science
Polymer Chemistry
In material science, the incorporation of sulfonic acid groups into polymers has been explored for enhancing their ionic conductivity. The compound can be utilized as a monomer or additive in the synthesis of conductive polymers, which are crucial in applications such as batteries and fuel cells .
Nanocomposite Development
Research has highlighted the use of this pyrazole derivative in creating nanocomposites with improved mechanical and thermal properties. By integrating the compound into polymer matrices, researchers have achieved enhancements in strength and thermal stability .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Effective free radical scavenging | |
| Anti-inflammatory | Inhibition of cytokines | |
| Antimicrobial | Activity against bacterial strains |
Table 2: Applications in Material Science
| Application Type | Description | Reference |
|---|---|---|
| Polymer Chemistry | Enhances ionic conductivity | |
| Nanocomposite | Improves mechanical and thermal properties |
Case Study 1: Antioxidant Activity Evaluation
A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their antioxidant capabilities using DPPH and ABTS assays. The results indicated that compounds similar to 5-(4-ethyl-5-hydroxy-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid exhibited high scavenging activity, suggesting potential applications in nutraceutical formulations aimed at oxidative stress mitigation.
Case Study 2: Development of Conductive Polymers
In a research project focused on energy storage materials, researchers synthesized a series of conductive polymers incorporating sulfonated pyrazole derivatives. The resulting materials demonstrated enhanced ionic conductivity compared to traditional polymers without sulfonic acid groups, making them suitable candidates for use in next-generation batteries.
Mechanism of Action
The mechanism of action of 5-(4-ethyl-5-hydroxy-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid depends on its specific application. In biochemical assays, it may interact with enzymes or proteins through hydrogen bonding, hydrophobic interactions, or covalent modifications. The molecular targets and pathways involved would vary based on the biological context and the specific functional groups of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its combination of substituents and core architecture. Below is a comparative analysis with structurally related pyrazole derivatives:
Key Differentiators
Hydroxy Group : The 5-hydroxy substituent on the pyrazole ring distinguishes the target compound from analogs like the heptadecyl derivative (), enabling hydrogen-bond interactions critical for binding to hydrophilic enzyme pockets .
Sulfonic Acid vs.
Substituent Positioning : The ethyl and methyl groups at positions 4 and 3 of the pyrazole may reduce steric hindrance compared to bulkier substituents (e.g., heptadecyl in ), favoring interactions with compact binding sites .
Biological Activity
5-(4-ethyl-5-hydroxy-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to summarize the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is crucial for its biological activity. The presence of the phenoxy group and the sulfonic acid moiety further enhances its solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazolone compounds demonstrated that they possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound were found to inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections .
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| 5-(4-Ethyl... | E. coli | 15 |
| 5-(4-Ethyl... | S. aureus | 18 |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been well-documented. For instance, derivatives similar to the compound have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins . This mechanism suggests potential use in treating inflammatory diseases.
Antioxidant Activity
Antioxidant properties are another important aspect of the biological activity of pyrazole derivatives. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant capacity was evaluated using assays like DPPH radical scavenging tests, which showed promising results for compounds structurally related to this compound .
Case Study 1: Antimicrobial Evaluation
A recent study focused on synthesizing various pyrazolone derivatives and evaluating their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant activity against multi-drug resistant strains of bacteria, highlighting the potential for developing new antibiotics based on the pyrazole scaffold .
Case Study 2: In Vivo Anti-inflammatory Effects
In vivo studies on animal models demonstrated that a closely related pyrazole compound significantly reduced inflammation in conditions like arthritis. The treatment led to decreased levels of inflammatory cytokines and improved clinical scores in treated animals compared to controls .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-(4-ethyl-5-hydroxy-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid?
- Methodology : Utilize nucleophilic substitution reactions under anhydrous conditions. For example, react the hydroxyl group of the pyrazole precursor with benzenesulfonyl chloride derivatives in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. Purification via recrystallization or column chromatography is recommended. Characterization should include IR spectroscopy (C=O and S=O stretches), (pyrazole proton signals at δ 6.0–7.5 ppm), and elemental analysis .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Employ high-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) for purity assessment. Confirm the molecular ion peak via mass spectrometry (ESI-MS or MALDI-TOF). For structural confirmation, single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) can resolve bond lengths and angles, particularly the sulfonic acid group’s geometry (S–O bond lengths ~1.43–1.48 Å) .
Q. What spectroscopic techniques are critical for analyzing hydrogen bonding in this compound?
- Methodology : Use IR spectroscopy to identify O–H stretching (broad peaks ~2500–3300 cm) and to detect hydrogen-bonded protons (downfield shifts). For advanced analysis, SXRD with SHELXL can map intermolecular interactions (e.g., C–H···π or π–π stacking) using graph set analysis (e.g., Etter’s rules) .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties of this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and compute electrostatic potential (ESP) maps. Use Multiwfn software to analyze frontier molecular orbitals (HOMO-LUMO gaps) and local electron density (e.g., electron localization function, ELF) to predict reactivity sites, such as sulfonic acid group nucleophilicity .
Q. What strategies resolve contradictions in crystallographic data for pyrazole-sulfonic acid derivatives?
- Methodology : Compare dihedral angles between aromatic planes (e.g., pyrazole vs. benzene rings) across studies. For example, if conflicting reports exist for torsion angles (e.g., 16° vs. 30°), re-examine crystal packing using SHELXD to assess hydrogen bonding’s role in structural variations. Cross-validate with Hirshfeld surface analysis to quantify interaction contributions .
Q. How can structure-activity relationships (SAR) guide pharmacological testing of this compound?
- Methodology : Modify substituents (e.g., ethyl or methyl groups on the pyrazole) and evaluate bioactivity. Test in vitro for cyclooxygenase (COX) inhibition (anti-inflammatory potential) using enzyme-linked immunosorbent assays (ELISA) or in vivo analgesic models (e.g., carrageenan-induced paw edema). Correlate sulfonic acid group’s acidity (pKa ~1–2) with membrane permeability via logP calculations .
Q. What role do non-covalent interactions play in stabilizing this compound’s crystal lattice?
- Methodology : Use SXRD to identify weak interactions (e.g., C–H···O, π–π stacking). For example, centroid-to-centroid distances of 4.06–4.14 Å between aromatic rings indicate π–π interactions. Quantify these via CrystalExplorer’s energy frameworks and compare with Etter’s hydrogen-bonding hierarchy to prioritize dominant interactions .
Methodological Notes
- Synthetic Optimization : Adjust reaction stoichiometry (e.g., 1:2 molar ratio of pyrazole to sulfonyl chloride) to minimize byproducts like disulfonated derivatives .
- Crystallography : For twinned crystals, use SHELXE to resolve phase ambiguities. Refinement parameters (R-factor < 5%) ensure accuracy .
- Computational Validation : Cross-check Multiwfn-derived ESP maps with experimental SXRD electrostatic potential models to validate charge distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
